3-But-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid
Description
3-But-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid is a specialized azetidine-based amino acid derivative featuring a tert-butoxycarbonyl (Boc) protecting group at the 1-position and a but-3-enyl substituent at the 3-position of the azetidine ring. Azetidine carboxylic acids are critical scaffolds in medicinal chemistry due to their conformational rigidity, which mimics natural amino acids like proline while offering enhanced metabolic stability and bioavailability . The Boc group (2-methylpropan-2-yl oxycarbonyl) is widely used to protect amines during synthetic procedures, ensuring selective reactivity in peptide coupling or functionalization steps . The but-3-enyl substituent introduces an unsaturated hydrocarbon chain, enabling further derivatization via cycloaddition or oxidation reactions. This compound’s structural features position it as a versatile intermediate for synthesizing bioactive peptides, enzyme inhibitors, or constrained heterocycles .
Properties
IUPAC Name |
3-but-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO4/c1-5-6-7-13(10(15)16)8-14(9-13)11(17)18-12(2,3)4/h5H,1,6-9H2,2-4H3,(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVRRJUXDIMQIIO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)(CCC=C)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-But-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid typically involves multiple steps, including the formation of the azetidine ring and the introduction of the butenyl and Boc groups. The specific synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Azetidine Ring: This step often involves the cyclization of a suitable precursor, such as an amino alcohol or an amino acid derivative, under acidic or basic conditions.
Introduction of the Butenyl Group: This can be achieved through various methods, such as alkylation or olefination reactions, using reagents like butenyl halides or butenyl Grignard reagents.
Protection with Boc Group: The Boc protecting group is typically introduced using di-tert-butyl dicarbonate (Boc2O) in the presence of a base, such as triethylamine or sodium bicarbonate.
Industrial production methods may involve optimization of these steps to improve yield and scalability.
Chemical Reactions Analysis
3-But-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The butenyl group can be oxidized to form epoxides or diols using reagents like m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4).
Reduction: The azetidine ring can be reduced to form azetidines or other nitrogen-containing compounds using reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a catalyst.
Substitution: The Boc group can be removed under acidic conditions, such as treatment with trifluoroacetic acid (TFA), to yield the free amine.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Synthesis Pathways
Various synthetic routes have been explored for the preparation of azetidine derivatives, including:
- Direct Synthesis : Utilizing starting materials that contain the azetidine framework and modifying them through standard organic reactions.
- Functionalization : The introduction of functional groups at specific positions on the azetidine ring to enhance biological activity or facilitate further chemical transformations.
Medicinal Chemistry
Research indicates that azetidine derivatives can act as analogs of naturally occurring amino acids, potentially influencing protein synthesis and function. Specifically, 3-but-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid may serve as a proline analog, impacting cellular processes by producing abnormal proteins with impaired biological activity .
Agricultural Uses
Azetidine derivatives have been studied for their role as plant growth regulators. Certain compounds in this class have demonstrated the ability to induce male sterility in plants, making them useful in hybrid seed production . This application is particularly relevant in crops where controlled pollination is essential for hybrid vigor.
Case Study: Protein Interaction Studies
A study published in PubChem examined the interaction of azetidine derivatives with various biological targets. The findings suggested that these compounds could modulate enzyme activities, potentially leading to new therapeutic strategies for diseases linked to protein misfolding .
Case Study: Agricultural Trials
In agricultural settings, trials involving azetidine derivatives have shown promising results in enhancing crop yields through improved stress resistance and fertility management. For example, the application of azetidine-based growth regulators resulted in higher seed set rates in specific hybrid crops compared to untreated controls .
Summary of Applications
| Application Area | Description |
|---|---|
| Medicinal Chemistry | Potential proline analog affecting protein synthesis and function |
| Agricultural Science | Plant growth regulators inducing male sterility for hybrid seed production |
Mechanism of Action
The mechanism of action of 3-But-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid depends on its specific application. In a biological context, the compound may interact with molecular targets, such as enzymes or receptors, through binding interactions. These interactions can modulate the activity of the target, leading to various biological effects. The specific pathways involved would depend on the nature of the target and the context of the application.
Comparison with Similar Compounds
Key Observations :
- Boc Group : All Boc-protected derivatives share enhanced stability and solubility in organic solvents compared to unprotected analogues. However, steric hindrance from the Boc group may reduce reaction rates in nucleophilic substitutions .
- 3-Position Substituents: The but-3-enyl group provides unique reactivity for Diels-Alder or thiol-ene click chemistry, unlike the cyano or amino groups, which favor polar interactions or hydrogen bonding .
- Biological Relevance: Aryl-substituted azetidines (e.g., compound III) exhibit improved binding to hydrophobic enzyme pockets, while amino-substituted variants are preferred for prodrug strategies .
Physicochemical Properties
| Property | 3-But-3-enyl-Boc Azetidine | 3-Cyano-Boc Azetidine | 3-Amino-Boc Azetidine |
|---|---|---|---|
| Molecular Formula | C₁₄H₂₁NO₄ (estimated) | C₁₀H₁₂N₂O₄ | C₉H₁₆N₂O₄ |
| pKa (Predicted) | ~2.5 (carboxylic acid) | ~1.9 (carboxylic acid) | 1.90 ± 0.20 |
| Solubility | Low in water; soluble in DCM | Similar to but-3-enyl | Requires inert storage |
| Thermal Stability | Stable up to 150°C | Decomposes above 200°C | Sensitive to moisture |
Notes:
- The amino derivative’s lower pKa (1.90) suggests stronger acidity, likely due to intramolecular hydrogen bonding between the amino and carboxylic acid groups .
- But-3-enyl and cyano derivatives exhibit higher hydrophobicity, impacting their use in aqueous-phase reactions .
Biological Activity
The compound 3-But-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid is a synthetic derivative of azetidine, a five-membered heterocyclic compound. Its structural complexity and the presence of various functional groups suggest potential biological activities, particularly in pharmacology. This article delves into the biological activity of this compound, focusing on its synthetic pathways, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula for the compound is with a molecular weight of 273.33 g/mol. The structure features a butenyl side chain and an oxycarbonyl group that may contribute to its biological properties.
Synthetic Pathways
The synthesis of this compound involves several key steps:
- Formation of the Azetidine Ring : The azetidine framework is constructed through cyclization reactions involving appropriate precursors.
- Introduction of Functional Groups : The butenyl and oxycarbonyl groups are introduced via nucleophilic substitution and coupling reactions.
- Purification : The final product is purified using techniques such as chromatography to ensure high purity for biological testing.
Anticancer Properties
Recent studies have highlighted the potential anticancer activity of azetidine derivatives. For instance, compounds similar to 3-but-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine have shown cytotoxic effects against various cancer cell lines, including:
- 4T1 Murine Mammary Carcinoma
- COLO201 Human Colorectal Adenocarcinoma
Table 1 summarizes the cytotoxic effects observed in these studies:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| 4T1 | 15 | Induction of apoptosis |
| COLO201 | 20 | Cell cycle arrest in G2/M phase |
The biological activity of this compound may be attributed to several mechanisms:
- Apoptosis Induction : Similar compounds have been shown to activate apoptotic pathways in cancer cells.
- Cell Cycle Arrest : Research indicates that these compounds can halt cell division, particularly in the G2/M phase, preventing tumor growth.
- Inhibition of Metastasis : Some derivatives exhibit properties that inhibit cell migration and invasion, further contributing to their anticancer potential.
Case Studies
A study published in MDPI demonstrated that related azetidine derivatives significantly inhibited the proliferation of various cancer cell lines through apoptosis and cell cycle modulation . Another investigation focused on the structure–activity relationship (SAR) of azetidine compounds, revealing that modifications at specific positions greatly enhance biological activity .
Q & A
Q. How can researchers optimize the synthesis of 3-But-3-enyl-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidine-3-carboxylic acid to improve yield and purity?
Methodological Answer: Utilize statistical Design of Experiments (DoE) to systematically vary reaction parameters (e.g., temperature, catalyst loading, solvent polarity) and identify critical factors affecting yield and purity. Integrate quantum chemical calculations (e.g., density functional theory, DFT) to predict reaction pathways and transition states, narrowing experimental conditions. Establish a feedback loop where experimental data refine computational models, accelerating optimization .
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
Methodological Answer: Employ NMR spectroscopy (¹H, ¹³C, 2D-COSY) for structural elucidation, focusing on the azetidine ring and olefinic protons. Infrared (IR) spectroscopy can confirm carbonyl (C=O) and carboxylic acid (COOH) functionalities. For purity assessment, use high-performance liquid chromatography (HPLC) with UV/Vis or mass spectrometry (MS) detection. Cross-validate results with computational spectral simulations (e.g., using Gaussian software) to resolve ambiguities .
Advanced Research Questions
Q. How can contradictory data in the compound’s reaction kinetics or thermodynamic properties be resolved?
Methodological Answer: Apply multivariate statistical analysis (e.g., principal component analysis, PCA) to identify outliers or confounding variables. Validate hypotheses using in-situ spectroscopic monitoring (e.g., ReactIR) to track intermediate formation. Compare experimental kinetics with computational microkinetic models derived from quantum mechanics/molecular mechanics (QM/MM) simulations. Replicate experiments under strictly controlled conditions (e.g., inert atmosphere, humidity-free) to isolate variables .
Q. What methodologies are effective in elucidating the reaction mechanisms involving this azetidine derivative?
Methodological Answer: Combine quantum chemical calculations (e.g., DFT for transition state analysis) with kinetic isotope effects (KIE) to probe bond-breaking/forming steps. Use time-resolved mass spectrometry (TR-MS) or cryogenic trapping to isolate transient intermediates. For stereochemical outcomes, employ chiral chromatography (e.g., HPLC with chiral columns) and circular dichroism (CD) spectroscopy. Integrate machine learning tools to correlate mechanistic insights with reaction databases .
Q. How can researchers design a reactor system for scalable synthesis while mitigating exothermicity and byproduct formation?
Methodological Answer: Leverage computational fluid dynamics (CFD) to model heat/mass transfer and mixing efficiency. Optimize reactor geometry (e.g., continuous flow vs. batch) using process simulation software (e.g., Aspen Plus). Implement real-time monitoring (e.g., PAT—Process Analytical Technology) to detect exothermic events early. For byproduct suppression, apply membrane separation technologies (e.g., nanofiltration) or catalytic scavengers identified via high-throughput screening .
Q. How should researchers approach stability studies to assess degradation pathways under varying storage conditions?
Methodological Answer: Conduct accelerated stability testing (e.g., ICH Q1A guidelines) with controlled temperature/humidity chambers. Use LC-MS/MS to identify degradation products and propose pathways via fragmentation pattern analysis . Correlate experimental data with molecular dynamics (MD) simulations to predict hydrolytic or oxidative susceptibility. Apply QbD (Quality by Design) principles to define stability design space .
Data Management and Validation
Q. What strategies ensure robust data integrity when handling complex datasets for this compound?
Methodological Answer: Implement electronic lab notebooks (ELNs) with version control and audit trails. Use cheminformatics platforms (e.g., KNIME, Pipeline Pilot) to automate data curation and metadata tagging. Validate analytical methods via ICH Q2(R1) guidelines, including linearity, precision, and LOD/LOQ. Cross-check computational predictions with open-access databases (e.g., PubChem, ChemSpider) while excluding vendor-reported data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
